molecular formula C14H16N2O2S B5847718 2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5847718
M. Wt: 276.36 g/mol
InChI Key: WKCMEDOBBYHYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as EPTA, is a chemical compound that has shown potential in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and cancer development. This compound also inhibits the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of glucose levels in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and tumor growth, as well as regulate glucose levels in the body. This compound has also been shown to have antioxidant properties, which can help protect cells from damage.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity levels, making it safe for use in cell culture and animal studies. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in the body.

Future Directions

There are several potential future directions for research on 2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is its potential use in the treatment of diabetes. Studies are needed to determine the mechanism of action of this compound in regulating glucose levels in the body. Finally, this compound has potential use as a diagnostic tool in imaging studies. Further studies are needed to determine the optimal imaging techniques and protocols for this compound.

Synthesis Methods

2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is synthesized using a multi-step process that involves the reaction of 4-ethylphenol with 2-bromoacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. Finally, the thiosemicarbazone derivative is reacted with methylisothiocyanate to form this compound.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to regulate glucose levels in the body. This compound has also been studied for its potential use as a diagnostic tool in imaging studies.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-11-4-6-12(7-5-11)18-9-13(17)16-14-15-8-10(2)19-14/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCMEDOBBYHYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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